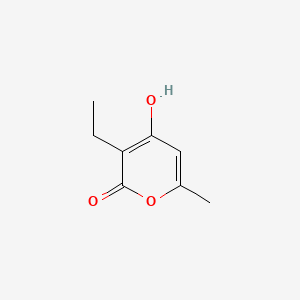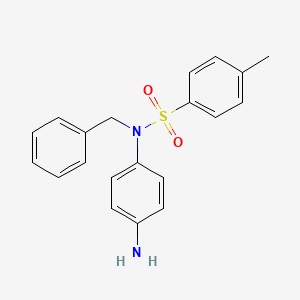
cis-3-Ethoxy-1,1,5-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Ethoxy-1,1,5-trimethylcyclohexane: is an organic compound with the molecular formula C11H22O . It is a cyclohexane derivative characterized by the presence of an ethoxy group and three methyl groups. The compound is known for its unique structural configuration, which influences its chemical properties and reactivity .
Métodos De Preparación
The synthesis of cis-3-ethoxy-1,1,5-trimethylcyclohexane typically involves the alkylation of a cyclohexane derivative. One common method is the reaction of 3-ethoxycyclohexanone with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
cis-3-Ethoxy-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
cis-3-Ethoxy-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors
Mecanismo De Acción
The mechanism of action of cis-3-ethoxy-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The ethoxy group and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .
Comparación Con Compuestos Similares
cis-3-Ethoxy-1,1,5-trimethylcyclohexane can be compared with other similar compounds such as:
cis-1,3,5-Trimethylcyclohexane: Similar in structure but lacks the ethoxy group, leading to different chemical properties and reactivity.
trans-1,3,5-Trimethylcyclohexane: The trans configuration results in different stereochemical properties and reactivity compared to the cis isomer.
cis-3-Methoxy-1,1,5-trimethylcyclohexane: Similar structure with a methoxy group instead of an ethoxy group, affecting its chemical behavior and applications
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
24691-15-4 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(3R,5R)-3-ethoxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1 |
Clave InChI |
JVBNHJDWWBSWLE-VHSXEESVSA-N |
SMILES isomérico |
CCO[C@@H]1C[C@@H](CC(C1)(C)C)C |
SMILES canónico |
CCOC1CC(CC(C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)




![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
